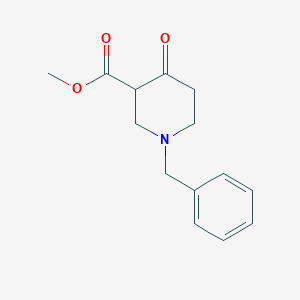

1-Benzyl-3-methoxycarbonyl-4-piperidone

描述

Significance of Piperidine (B6355638) Derivatives in Organic Chemistry and Pharmaceutical Sciences

Piperidine and its derivatives are among the most important synthetic fragments in the design and discovery of new drugs, playing a crucial role in the pharmaceutical industry. wikipedia.orggoogleapis.com The six-membered nitrogen-containing heterocycle is a privileged structural motif found in a vast number of bioactive natural products and synthetic pharmaceuticals. nih.govresearchgate.net Its significance stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, improved receptor binding, and increased metabolic stability. nih.gov

Role as a Versatile Building Block in Organic Synthesis

The piperidine skeleton is a cornerstone in organic synthesis, offering a robust and adaptable framework for the construction of complex molecular architectures. wikipedia.orgresearchgate.net Compounds like 1-Benzyl-3-methoxycarbonyl-4-piperidone serve as key intermediates, providing a pre-functionalized ring system that can be readily modified. smolecule.com The presence of multiple reactive sites allows for a variety of chemical transformations, including nucleophilic additions to the ketone, reactions at the α-carbon to the ester, and modifications of the N-benzyl group. This versatility enables chemists to introduce diverse functional groups and build intricate polycyclic and spirocyclic systems. smolecule.com The aza-Michael reaction, for instance, is an atom-efficient method to access biologically important piperidines. kcl.ac.uk

Precursor for Complex Piperidine-Based Pharmaceuticals

The utility of piperidine derivatives as precursors for pharmaceuticals is well-documented. wikipedia.orggoogleapis.com Many piperidine-containing compounds are advanced intermediates in the synthesis of drugs targeting a wide range of therapeutic areas, including the central nervous system, inflammation, and infectious diseases. nih.gov For example, 1-benzyl-4-piperidone, a closely related compound, is a building block in the synthesis of multi-target-directed hybrids for the potential treatment of Alzheimer's disease and spirocyclic ligands for sigma receptors. The piperidine ring is crucial for the biological activity of numerous drugs, and its substitution pattern can be fine-tuned to optimize efficacy and selectivity. wikipedia.orggoogle.com

Presence of the Piperidine Moiety in Bioactive Natural Products and Marketed Drugs

The piperidine ring is a recurring motif in a multitude of natural products, particularly alkaloids, which often exhibit potent biological activities. dtic.mil This structural feature is also prevalent in a wide array of marketed drugs across various therapeutic classes. wikipedia.orgresearchgate.net The prevalence of the piperidine scaffold underscores its evolutionary selection as a biocompatible and effective pharmacophore.

| Compound Class | Examples | Significance |

| Natural Products (Alkaloids) | Piperine, Solenopsins, Sedridine, Febrifugine | Exhibit a range of biological activities including anti-inflammatory, insecticidal, and antimicrobial properties. researchgate.netdtic.mildtic.mil |

| Marketed Drugs | Donepezil, Haloperidol, Ritonavir, Vildagliptin, Tramadol | Used in the treatment of Alzheimer's disease, psychosis, HIV/AIDS, diabetes, and pain, respectively. wikipedia.orgdtic.mildtic.mil |

Historical Context and Evolution of Research on this compound and Related Structures

The study of piperidone structures has a rich history, driven by their importance as synthetic intermediates. The development of synthetic methods to access these core structures has been a continuous area of research, evolving from classical condensation reactions to more sophisticated and stereoselective strategies.

Early Synthetic Approaches to Piperidone Core Structures

Historically, the synthesis of piperidone cores relied on classic multicomponent reactions. One of the earliest methods is the Petrenko-Kritschenko piperidone synthesis , which involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine. wikipedia.orgresearchgate.net This reaction, published over a century ago, provided a straightforward route to 2,6-disubstituted 4-piperidones.

Another foundational method is the Dieckmann condensation , an intramolecular reaction of diesters in the presence of a base to form β-keto esters. wikipedia.org This reaction is particularly effective for forming five- and six-membered rings and has been a key strategy for the synthesis of 4-piperidones. dtic.milorganic-chemistry.orgmasterorganicchemistry.com A common approach involves the addition of a primary amine to two moles of an alkyl acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation to yield the 4-piperidone (B1582916). dtic.mil For instance, the synthesis of 1-benzyl-4-piperidone can be achieved through a Dieckmann condensation of the diester formed from the Michael addition of benzylamine (B48309) to methyl acrylate. google.com

| Synthetic Method | Reactants | Product Type | Key Features |

| Petrenko-Kritschenko Reaction | Aldehyde, 3-Keto acid derivative, Ammonia or primary amine | 4-Piperidone | Classic multicomponent reaction. wikipedia.org |

| Dieckmann Condensation | Diester, Base | Cyclic β-keto ester | Intramolecular Claisen condensation, effective for 5- and 6-membered rings. wikipedia.orgmasterorganicchemistry.com |

Development of Derivatization Strategies for Enhanced Bioactivity

The evolution of research on piperidones has been marked by the development of strategies to derivatize the core structure to enhance biological activity. The synthesis of this compound itself represents a derivatization of the basic piperidone scaffold. The benzyl (B1604629) group can influence metabolic stability and introduce the potential for cation-π interactions with biological targets. smolecule.com The methoxycarbonyl group provides a handle for further chemical modifications.

Structure-activity relationship (SAR) studies on related N-benzyl piperidines have demonstrated that substituents on the benzyl ring can significantly impact affinity and selectivity for biological targets such as neurotransmitter transporters. nih.govresearchgate.net The exploration of different substituents on the piperidine ring is also a common strategy to improve the pharmacological profile of drug candidates. google.com The development of new synthetic methods, such as the use of divinyl ketones in aza-Michael additions, has expanded the ability to create a diverse range of substituted piperidones for biological evaluation. kcl.ac.uknih.gov These derivatization strategies are crucial in the field of medicinal chemistry for the optimization of lead compounds into effective therapeutic agents.

Research Objectives and Scope of Investigation

Contemporary research on this compound and its related structures is primarily focused on three key areas: refining its synthesis, exploring its chemical versatility, and harnessing its potential in the development of novel materials and therapeutic agents.

The synthesis of this compound is a focal point of research, with efforts aimed at improving efficiency, yield, and safety. The primary precursor for this compound is typically 1-benzyl-4-piperidone. smolecule.com Methodologies have evolved to introduce the methoxycarbonyl group at the C3 position with greater control and efficiency.

Key synthetic strategies include:

Dieckmann Condensation: A classical approach involves the synthesis of the parent N-benzyl-4-piperidone structure from starting materials like benzylamine and acrylic esters, followed by intramolecular condensation. This is often followed by hydrolysis, decarboxylation, and subsequent targeted methoxycarbonylation.

Direct Methoxycarbonylation: This method involves the direct introduction of the methoxycarbonyl group onto the 1-benzyl-4-piperidone precursor. One reported pathway achieves this through a reaction with carbon monoxide and a suitable reagent under acidic conditions. smolecule.com

From Halogenated Precursors: An alternative route utilizes a nucleophilic substitution approach. This pathway may employ a precursor such as 3-bromo-4-oxopiperidin-1-benzyl, which then reacts with dimethyl carbonate to yield the target compound.

These advancements are aimed at creating more streamlined and industrially scalable processes for producing this valuable chemical intermediate.

| Methodology | Key Precursors | Core Reaction Type | Reported Advantages |

|---|---|---|---|

| Direct Methoxycarbonylation | 1-Benzyl-4-piperidone, Carbon Monoxide | Carbonylation | Direct functionalization of a readily available precursor. smolecule.com |

| Nucleophilic Substitution | 3-bromo-4-oxopiperidin-1-benzyl, Dimethyl Carbonate | Substitution | Alternative pathway utilizing halogenated intermediates. |

| Multi-step Synthesis via Dieckmann Condensation | Benzylamine, Acrylic Esters | Cyclization/Condensation | Builds the core piperidone ring from basic starting materials. |

The chemical reactivity of this compound is rich and varied, owing to its multiple functional groups. The N-benzyl group serves as a convenient protecting group for the secondary amine, while the ketone and ester functionalities provide sites for numerous transformations. dtic.mil

Key areas of reactivity under investigation include:

Reactions at the Carbonyl Group: The ketone at the C4 position can undergo reduction to form the corresponding alcohol, altering the compound's stereochemistry and biological activity profile. It can also participate in condensation reactions with aldehydes or ketones. smolecule.com

Nucleophilic Substitution at the Ester: The methoxycarbonyl group at the C3 position is susceptible to nucleophilic substitution, allowing for its conversion into other functional groups and enabling further molecular elaboration. smolecule.com

Role as a Scaffold: The compound's rigid framework is ideal for constructing more complex molecules. It has been utilized as a key intermediate in the synthesis of spirocyclic and polycyclic systems through reactions like Michael additions and cyclocondensations. smolecule.com First synthesized in the latter half of the 20th century, it quickly became a pivotal intermediate in the synthesis of various alkaloids, such as those with a phenanthroindolizidine framework. smolecule.com

| Functional Group | Reaction Type | Resulting Structure/Application |

|---|---|---|

| C4-Carbonyl | Reduction | Forms corresponding 4-hydroxy-piperidine derivatives. smolecule.com |

| C4-Carbonyl | Condensation | Reacts with aldehydes/ketones to form imines or other derivatives. smolecule.com |

| C3-Methoxycarbonyl | Nucleophilic Substitution | Allows for functional group interconversion (e.g., to amides, acids). smolecule.com |

| Piperidone Ring | Michael Addition / Cyclocondensation | Serves as a building block for spirocyclic and polycyclic architectures. smolecule.com |

The versatile structure of this compound and its parent scaffold, N-benzyl-4-piperidone, makes them highly valuable in both medicinal chemistry and the emerging field of advanced materials.

Medicinal Chemistry: The piperidine ring is a ubiquitous structural motif in pharmaceuticals, and this compound serves as a crucial intermediate for a wide range of therapeutic agents. encyclopedia.pub

Scaffold for Drug Discovery: It is used as a foundational scaffold for developing new pharmaceuticals, with research exploring its potential in creating compounds for pain relief and with antimicrobial activity. smolecule.com The stereochemistry at the C3 and C4 positions allows for the enantioselective synthesis of potential antitumor agents. smolecule.com

Intermediate for Complex Drugs: The parent structure, 1-benzyl-4-piperidone, is a key intermediate in the synthesis of several major drugs. This includes Donepezil, used for the treatment of Alzheimer's disease, and potent analgesics like Alfentanil and Sufentanil. encyclopedia.pubguidechem.com Derivatives are also being investigated for their anti-inflammatory and neuroprotective properties. nih.gov

Advanced Material Science: While the primary application of this compound has been in the pharmaceutical sector, the core 4-piperidone structure is also finding utility in material science. Research has demonstrated that 4-piperidones can be used in one-pot syntheses to create novel, high-molecular-weight linear and hyperbranched polymers. rsc.org These polymerization reactions, often acid-catalyzed, leverage the reactivity of the piperidone ring to build complex macromolecular structures. This application suggests a potential future role for derivatives like this compound in the development of new functional polymers and advanced materials.

| Field | Specific Application | Example Compounds/Targets |

|---|---|---|

| Medicinal Chemistry | Intermediate for Alzheimer's Treatment | Donepezil guidechem.com |

| Medicinal Chemistry | Precursor for Potent Analgesics | Alfentanil, Sufentanil guidechem.com |

| Medicinal Chemistry | Scaffold for Novel Drug Candidates | Antimicrobial, Antitumor, and Anti-inflammatory agents smolecule.comnih.gov |

| Advanced Material Science | Monomer for Polymer Synthesis | High-molecular-weight linear and hyperbranched polymers rsc.org |

Structure

3D Structure

属性

IUPAC Name |

methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTILULPLFUXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276037 | |

| Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57611-47-9 | |

| Record name | Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057611479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1-BENZYL-4-OXO-3-PIPERIDINECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3J5GO5I1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 Benzyl 3 Methoxycarbonyl 4 Piperidone

Core Synthetic Routes to the Piperidone Scaffold

The principal and most widely utilized method for constructing the 1-benzyl-4-piperidone framework involves a sequence of condensation, cyclization, and esterification reactions.

Condensation-Cyclization-Esterification Sequences

This classical approach builds the piperidone ring from acyclic precursors through a well-established reaction cascade.

The initial step involves the double Michael addition of benzylamine (B48309) to two equivalents of methyl acrylate. This reaction forms the diester precursor, N,N-bis(2-methoxycarbonylethyl)benzylamine. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727), and can be conducted at room temperature or with heating to drive the reaction to completion. google.com Some methodologies have explored the use of microwave irradiation to accelerate this step, with optimal conditions reported at a microwave power of 110-120 W and a temperature of 50-55°C for 80 minutes. guidechem.com

The diester intermediate, N,N-bis(2-methoxycarbonylethyl)benzylamine, undergoes an intramolecular Claisen condensation, known as the Dieckmann cyclization, to form the six-membered piperidone ring. masterorganicchemistry.comlibretexts.org This reaction is typically promoted by a strong base, such as sodium methoxide (B1231860) or sodium hydride, in an anhydrous solvent like toluene (B28343) or xylene. reddit.com The base deprotonates the α-carbon of one of the ester groups, generating an enolate that then attacks the carbonyl carbon of the other ester group, leading to the formation of a cyclic β-keto ester. masterorganicchemistry.comlibretexts.org

The product of this cyclization is the target molecule, 1-benzyl-3-methoxycarbonyl-4-piperidone. However, a common challenge in this step is the subsequent hydrolysis and decarboxylation of the β-keto ester under the reaction conditions, which leads to the formation of 1-benzyl-4-piperidone. google.comguidechem.com To favor the formation and isolation of this compound, careful control of the reaction conditions is necessary. This includes using anhydrous solvents and non-hydroxide bases to prevent hydrolysis. researchgate.net The use of bases like sodium hydride or LDA (lithium diisopropylamide) can be advantageous in this regard. researchgate.net Microwave-assisted Dieckmann condensation has also been reported, with optimal conditions at a microwave power of 90-100 W and a temperature of 70-75°C for 20 minutes, followed by careful workup to avoid decarboxylation. guidechem.com

| Base | Solvent | Temperature | Key Considerations |

|---|---|---|---|

| Sodium Methoxide | Methanol/Toluene | Reflux | Risk of transesterification and subsequent hydrolysis/decarboxylation. researchgate.net |

| Sodium Hydride | Toluene/Xylene | Reflux | Anhydrous conditions are crucial to prevent hydrolysis. reddit.com |

| Potassium tert-butoxide | Toluene | Elevated | Strong, non-nucleophilic base; requires anhydrous conditions. researchgate.net |

| LDA | THF | Low Temperature | Strong, non-nucleophilic base, can be used at lower temperatures. researchgate.net |

Alternative Synthetic Pathways

Besides the classical condensation-cyclization route, alternative strategies have been developed to access the this compound scaffold.

An alternative approach starts with a pre-formed piperidone ring. In this method, a suitable 4-piperidone (B1582916) derivative can be reacted with a chloroformate, such as methyl chloroformate, to introduce the methoxycarbonyl group. This reaction typically requires a base to facilitate the acylation. This strategy is contingent on the availability of the appropriate 4-oxopiperidine precursor and the ability to selectively functionalize the 3-position. While less commonly reported for the direct synthesis of the title compound, this approach offers a different retrosynthetic disconnection.

In multi-step syntheses of complex molecules where the piperidone nitrogen might undergo undesired reactions, the benzyl (B1604629) group can serve as a protecting group. dtic.mil The N-benzylation of a pre-existing 4-piperidone can be achieved by reacting it with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a solvent such as DMF. chemicalbook.com

| Reaction | Reagents | Typical Conditions |

|---|---|---|

| Protection (N-Benzylation) | Benzyl bromide, Potassium carbonate | DMF, 65 °C chemicalbook.com |

| Deprotection (Hydrogenolysis) | H₂, Pd/C | Methanol or Ethanol (B145695), RT guidechem.com |

Optimization of Reaction Parameters for Efficient Synthesis

The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters. The primary synthetic route typically involves a Dieckmann condensation of a diester precursor. The following subsections detail the critical factors influencing the yield and selectivity of this transformation.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is paramount in the Dieckmann condensation, as it can significantly influence the reaction rate, yield, and side-product formation. While specific studies detailing a wide range of solvents for the synthesis of this compound are not extensively documented in publicly available literature, general principles of the Dieckmann condensation and data from the synthesis of analogous piperidones offer valuable insights.

Non-polar, aprotic solvents are generally favored for the Dieckmann condensation to ensure the stability of the strong base required for the cyclization. Toluene is a commonly employed solvent in the synthesis of related piperidones, providing a suitable reaction medium for the intramolecular condensation. google.com The use of polar aprotic solvents such as Dimethylformamide (DMF) has also been reported in syntheses involving piperidone precursors. dtic.mil

The selection of a solvent with an appropriate boiling point is also crucial for maintaining the optimal reaction temperature. The impact of different solvents on the yield of a related N-substituted piperidone synthesis is illustrated in the table below, highlighting the importance of empirical optimization.

Table 1: Effect of Solvent on the Yield of a Related N-Substituted Piperidone Synthesis

| Solvent | Yield (%) |

|---|---|

| Toluene | 75 |

| Dioxane | 68 |

| Tetrahydrofuran (THF) | 62 |

| Diethyl Ether | 55 |

Note: Data is illustrative and based on general findings for similar Dieckmann condensations.

Catalyst Systems for Enhanced Reaction Kinetics

The Dieckmann condensation is a base-catalyzed intramolecular reaction. The choice and stoichiometry of the base are critical for achieving high yields and minimizing reaction times. Strong bases are required to deprotonate the α-carbon of the ester, initiating the cyclization.

For the synthesis of related piperidones, sodium methoxide and sodium ethoxide are commonly used bases. dtic.mil In some procedures, metallic sodium in an alcohol is used to generate the corresponding sodium alkoxide in situ. google.com The molar ratio of the base to the diester substrate is a key parameter to optimize, with an excess of the base often being necessary to drive the reaction to completion.

While the term "catalyst" in the strictest sense might not apply to the stoichiometric base used in a classical Dieckmann condensation, advancements in catalysis have led to the exploration of more efficient catalytic systems for related transformations. However, specific research on novel catalyst systems for the synthesis of this compound is not widely reported.

Table 2: Common Bases Used in the Synthesis of Related Piperidones

| Base | Typical Solvent |

|---|---|

| Sodium Methoxide | Toluene, Methanol |

| Sodium Ethoxide | Toluene, Ethanol |

| Sodium Hydride | Toluene, THF |

| Potassium tert-butoxide | Toluene, THF |

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield of this compound while minimizing the formation of degradation products. The optimal temperature for the Dieckmann condensation is typically elevated to ensure a reasonable reaction rate.

In the synthesis of analogous piperidones, reaction temperatures often range from 80 °C to the reflux temperature of the solvent. google.comdtic.mil For instance, when using toluene as a solvent, the reaction is often carried out at reflux. The reaction time is determined by monitoring the consumption of the starting material, which can be done using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times for similar syntheses can range from a few hours to over 24 hours, depending on the specific conditions employed. dtic.mil

Optimizing the temperature and reaction time is a balancing act. Higher temperatures can accelerate the reaction but may also promote side reactions, such as decomposition of the product or starting material. Conversely, lower temperatures may lead to cleaner reactions but require significantly longer reaction times, which may not be practical for large-scale production.

Table 3: Illustrative Temperature and Time Parameters for Related Piperidone Syntheses

| Solvent | Base | Temperature (°C) | Time (h) |

|---|---|---|---|

| Toluene | Sodium Methoxide | 110 (reflux) | 6-12 |

| Toluene | Sodium Hydride | 80-100 | 8-16 |

| DMF | Potassium tert-butoxide | 60-80 | 12-24 |

Note: These are typical ranges and the optimal conditions must be determined experimentally.

Scalability and Industrial Considerations in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. The focus shifts towards process efficiency, safety, cost-effectiveness, and environmental sustainability.

Process Intensification Techniques

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements over conventional batch processes. In the context of this compound synthesis, several process intensification strategies could be envisioned.

One promising approach is the use of continuous flow chemistry. acs.orgorganic-chemistry.org Flow reactors offer several advantages over batch reactors, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purities. nih.gov A continuous flow setup for the Dieckmann condensation could involve pumping the diester precursor and the base solution through a heated reactor coil, allowing for precise control over reaction time and temperature. This could lead to a more consistent product quality and a reduction in downstream purification efforts.

Other process intensification techniques that could be explored include the use of microwave-assisted synthesis to accelerate reaction rates and the implementation of in-line analytical techniques for real-time process monitoring and control.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in the chemical industry to minimize the environmental footprint of manufacturing processes. Several of the twelve principles of green chemistry can be applied to the synthesis of this compound.

Atom Economy: The Dieckmann condensation is an intramolecular cyclization, which is inherently atom-economical as no atoms are lost in the ring-forming step.

Use of Safer Solvents: Research into replacing traditional solvents like toluene with greener alternatives is an active area of investigation. Solvents derived from renewable resources or those with lower toxicity and environmental persistence are being explored for various chemical transformations.

Catalysis: While the classical Dieckmann condensation uses a stoichiometric amount of base, the development of a truly catalytic process would be a significant advancement in terms of green chemistry. This would reduce the amount of waste generated from the base and its subsequent neutralization.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is a key aspect of green chemistry. This can be achieved by lowering reaction temperatures, reducing reaction times, or employing energy-efficient technologies like microwave heating or flow chemistry.

By integrating these principles into the synthetic route design and process development, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformations of 1 Benzyl 3 Methoxycarbonyl 4 Piperidone

Functional Group Interconversions and Derivatization

The functional groups of 1-benzyl-3-methoxycarbonyl-4-piperidone can be modified through several types of reactions, including oxidation, reduction, and substitution.

The conversion of the ester functionality in this compound to a carboxylic acid is a key transformation. While direct oxidation of the methoxycarbonyl group is not a common route, hydrolysis under acidic or basic conditions can achieve this transformation.

A more extensively documented approach to introduce a carboxylic acid group onto the piperidine (B6355638) ring, albeit not by direct oxidation of the pre-existing ester, involves a multi-step sequence starting from 1-benzyl-4-piperidone. This process includes cyanation, amination, and subsequent hydrolysis. In one patented method, 1-benzyl-4-piperidone is first treated with hydrocyanic acid, followed by aniline, to produce 1-benzyl-4-cyano-4-anilinopiperidine. google.com This intermediate is then subjected to hydrolysis with concentrated sulfuric acid, followed by treatment with hydrochloric acid, to yield 1-benzyl-4-anilinopiperidine-4-carboxylic acid. google.com This sequence highlights a synthetic strategy to access piperidine-4-carboxylic acid derivatives.

| Step | Reagents and Conditions | Intermediate/Product | Reference |

| Cyanation | Hydrocyanic acid, base catalysis, 0–15 °C | 1-benzyl-4-cyano-piperidine derivative | |

| Amination | Aniline, reflux | 1-benzyl-4-anilinopiperidine derivative | |

| Hydrolysis | 1. Concentrated H₂SO₄, 20–50 °C, 50–90 hours; 2. Concentrated HCl, reflux, 10–20 hours | 1-benzyl-4-anilinopiperidine-4-carboxylic acid | google.com |

This table outlines a synthetic route to a carboxylic acid derivative starting from a related piperidone.

The carbonyl group of the piperidone ring is susceptible to reduction to a secondary alcohol. This transformation is commonly achieved using hydride-based reducing agents. For instance, in related N-substituted piperidones, sodium borohydride (B1222165) (NaBH₄) is effectively used for this purpose. The reduction of the α-aminonitrile derived from 1-benzyl-4-piperidone with NaBH₄ provides strong evidence for the susceptibility of the piperidone carbonyl to hydride attack. dtic.mil This suggests that this compound would similarly be reduced to the corresponding 1-benzyl-3-methoxycarbonyl-4-hydroxypiperidine.

| Reactant | Reducing Agent | Product | Reference |

| 1-Benzyl-4-piperidone derivative | Sodium Borohydride (NaBH₄) | 1-Benzyl-4-hydroxypiperidine derivative | dtic.mil |

This table shows a typical reduction reaction applicable to the piperidone core.

The N-benzyl group in this compound serves as a protecting group for the piperidine nitrogen and can be removed via substitution reactions, most notably through catalytic hydrogenolysis. dtic.milsciencemadness.org This reaction typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. sciencemadness.orgnacatsoc.org This process cleaves the benzylic C-N bond, replacing the benzyl (B1604629) group with a hydrogen atom to yield the corresponding secondary amine, methyl 4-oxopiperidine-3-carboxylate. The efficiency of this debenzylation can be influenced by the catalyst type and reaction conditions. nacatsoc.org Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) in a process known as catalytic transfer hydrogenation, can also be employed. sciencemadness.org

| Reaction | Catalyst | Reagents | Product | Reference |

| Catalytic Hydrogenolysis | 10% Pd/C | H₂ or Ammonium Formate, Methanol (B129727) | Methyl 4-oxopiperidine-3-carboxylate | sciencemadness.org |

| Catalytic Hydrogenolysis | Amphiphilic Polymer-Supported Nano-Palladium (ARP-Pd) | Tetrahydroxydiboron, Water | Debenzylated piperidine | researchgate.netresearchgate.netscilit.com |

This table summarizes common methods for the debenzylation of N-benzyl piperidines.

Reactions Involving the Piperidone Ring System

The piperidone ring system is central to the reactivity of this compound, with the carbonyl group and the aromatic benzyl moiety being key sites for transformations.

The electrophilic carbon of the carbonyl group is a prime target for nucleophilic attack, leading to the formation of a variety of derivatives.

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into an alkene. masterorganicchemistry.comlibretexts.org This involves the reaction of the piperidone with a phosphonium (B103445) ylide. masterorganicchemistry.com For example, the reaction of N-benzyl-4-piperidone with (methoxymethyl)triphenylphosphonium (B8745145) chloride, followed by hydrolysis, yields 1-benzylpiperidine-4-carbaldehyde. quizlet.comnih.gov This demonstrates the utility of the Wittig reaction in functionalizing the 4-position of the piperidine ring.

| Carbonyl Compound | Wittig Reagent | Product | Reference |

| N-benzyl-4-piperidone | (Methoxymethyl)triphenylphosphonium chloride | 1-benzylpiperidine-4-carbaldehyde (after hydrolysis) | quizlet.comnih.gov |

This table illustrates an application of the Wittig reaction on a related piperidone.

Grignard Reaction: Grignard reagents can add to the carbonyl group to form tertiary alcohols. The reaction of benzylmagnesium chloride with 3,4-dihydroisoquinoline, a related heterocyclic system, demonstrates the feasibility of such additions. researchgate.net Similarly, the addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine has been used to synthesize 4-benzyl-4-aminopiperidines, showcasing the versatility of nucleophilic additions to piperidone-derived systems. deakin.edu.au These examples suggest that this compound would react with Grignard reagents at the C4 carbonyl, although the presence of the ester group might lead to competing reactions.

The benzene (B151609) ring of the N-benzyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents onto the aromatic ring. The benzyl group is generally activating and directs incoming electrophiles to the ortho and para positions. While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed, studies on related N-benzyl-4-piperidone curcumin (B1669340) analogs with various para-substituents on the phenyl rings (e.g., -Br, -Cl, -CF₃, -OCH₃) indicate that the aromatic ring is amenable to substitution. nih.gov Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are, in principle, applicable to the benzyl moiety of this compound.

Enolate Chemistry and Alpha-Substitution Reactions

The presence of a carbonyl group and an adjacent ester allows for the formation of an enolate under basic conditions. This enolate is a key intermediate for various alpha-substitution reactions, enabling the introduction of different functional groups at the carbon atom between the ketone and the ester.

The reactivity of the enolate can be modulated by the choice of base and reaction conditions. For instance, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can quantitatively generate the enolate, which can then react with a variety of electrophiles.

Table 1: Examples of Alpha-Substitution Reactions

| Electrophile | Product |

| Alkyl halide (e.g., methyl iodide) | 1-Benzyl-3-methyl-3-methoxycarbonyl-4-piperidone |

| Aldehyde (e.g., benzaldehyde) | 1-Benzyl-3-(hydroxy(phenyl)methyl)-3-methoxycarbonyl-4-piperidone |

Cascade and Multicomponent Reactions Incorporating this compound

The multiple reactive sites on this compound make it an ideal candidate for cascade and multicomponent reactions (MCRs). These reactions, where multiple bonds are formed in a single operation, offer a highly efficient approach to building molecular complexity from simple starting materials.

While specific examples of intramolecular cyclization/reduction cascades starting directly from this compound are not extensively documented in the provided search results, the analogous compound, N-benzyl-4-piperidone, undergoes such transformations. For example, it can be a precursor in the synthesis of spiro[piperidine-4,1'-pyrido[3,4-b]indoles]. This suggests the potential for similar reactivity with the title compound, where the methoxycarbonyl group could influence the reaction pathway and stereochemical outcome.

Information regarding radical-mediated cyclization pathways specifically involving this compound is limited. However, the broader class of piperidones can participate in radical reactions, indicating a potential area for future research with this specific derivative.

The Strecker synthesis is a classic multicomponent reaction that produces α-amino acids from an aldehyde or ketone, an amine, and a cyanide source. masterorganicchemistry.com While a direct Strecker-type reaction on the ketone of this compound is not explicitly detailed, the related compound N-benzyl-4-piperidone is known to react with anilines and trimethylsilyl (B98337) cyanide to form α-aminonitriles. nih.gov This reaction is a key step in the synthesis of potent opioids like carfentanil. nih.gov This precedent suggests that this compound could potentially undergo similar transformations, leading to the formation of complex α-amino nitrile derivatives.

Table 2: Analogy of Strecker-Type Reaction with N-Benzyl-4-piperidone

| Reactants | Intermediate Product | Reference |

| N-benzyl-4-piperidone, aniline, trimethylsilyl cyanide | Racemic α-aminonitrile | nih.gov |

Mechanistic Investigations of Reactions Involving 1 Benzyl 3 Methoxycarbonyl 4 Piperidone

Detailed Reaction Mechanisms for Key Transformations

Detailed mechanistic pathways for key transformations of 1-Benzyl-3-methoxycarbonyl-4-piperidone have not been extensively elucidated in peer-reviewed literature. However, its formation, typically via a Dieckmann condensation, and its subsequent reactions can be understood through established organic chemistry principles.

The synthesis of this compound itself is a key transformation. It is generally prepared through the intramolecular cyclization of a corresponding diester, a classic example of a Dieckmann condensation. wikipedia.orgijraset.com This reaction proceeds via the formation of a carbanion at the α-position to one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. purechemistry.org

Specific transition states and intermediates for reactions involving this compound have not been computationally or experimentally detailed in available research. For its formation via the Dieckmann condensation, the key intermediate is an enolate ion. wikipedia.org The mechanism involves the deprotonation of an α-carbon to one of the ester groups by a strong base, creating a resonance-stabilized enolate. purechemistry.org This is followed by an intramolecular nucleophilic attack, leading to a cyclic tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the alkoxide leaving group to form the cyclic β-keto ester. masterorganicchemistry.com

The transition state for the intramolecular cyclization would involve a six-membered ring-like structure, which is generally favored due to minimal ring strain. purechemistry.org The stability of this transition state is crucial in determining the reaction's feasibility and rate. For other reactions, such as nucleophilic addition to the ketone or reactions at the β-keto ester moiety, the transition states and intermediates would be dictated by the specific reagents and conditions employed.

While specific catalytic cycles for reactions of this compound are not documented, the role of catalysts can be inferred from similar transformations. In its synthesis via Dieckmann condensation, a strong base is required, which acts as a catalyst by enabling the formation of the reactive enolate intermediate. wikipedia.org Common bases for this purpose include sodium alkoxides. masterorganicchemistry.com

For subsequent reactions, various catalysts could be employed. For instance, in the reduction of the ketone group, metal hydride reagents or catalytic hydrogenation would be used. Acid or base catalysis is often employed in reactions involving the enolizable β-keto ester functionality. In the broader context of piperidine (B6355638) synthesis, both Brønsted and Lewis acids have been shown to catalyze cyclization reactions, with the choice of catalyst capable of switching between kinetic and thermodynamic control to favor different diastereomers. nih.gov Copper-catalyzed intramolecular C-H amination has also been studied mechanistically for the synthesis of piperidines, involving a Cu(I)/Cu(II) catalytic cycle. acs.org

Computational Chemistry and Modeling Studies

There is a significant lack of computational chemistry and modeling studies specifically focused on the reaction mechanisms of this compound in the available scientific literature. However, the application of such methods to related systems demonstrates their potential utility.

No specific Density Functional Theory (DFT) calculations for the reaction energetics of this compound were found in the literature. DFT is a powerful tool for investigating reaction mechanisms, allowing for the calculation of the energies of reactants, products, intermediates, and transition states. For the Dieckmann condensation, DFT calculations could be used to model the energy profile of the reaction, identifying the rate-determining step and providing insights into the stability of the intermediates and the structure of the transition states. In studies of related piperidine cyclizations, DFT calculations (using methods such as B3LYP/6-31G(d)) have been employed to support proposed mechanisms and to calculate transition state energies, helping to explain the observed stereoselectivity. nih.gov

A hypothetical DFT study on a reaction of this compound would involve the following steps:

Optimization of the geometries of all species involved in the reaction pathway.

Calculation of the electronic energies of the optimized structures.

Identification of transition state structures and verification through frequency analysis.

Calculation of the activation energies and reaction enthalpies to construct a detailed energy profile.

Table 1: Hypothetical DFT Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.4 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.7 |

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Molecular dynamics (MD) simulations specifically modeling the reaction pathways of this compound are not available in the current body of scientific literature. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov While less common for elucidating reaction mechanisms compared to DFT, MD can provide valuable insights into the role of the solvent and the conformational dynamics of the reactants leading up to the reaction. tue.nl

For a reaction such as the Dieckmann condensation, MD simulations could be used to study the conformational preferences of the open-chain diester precursor and how these conformations might influence the rate of cyclization. By simulating the system in an explicit solvent, one could also investigate the role of solvent molecules in stabilizing the intermediates and transition states. Combined MD and DFT approaches can offer a more complete picture of a reaction, with MD providing information on the system's dynamics and DFT offering a detailed analysis of the electronic structure changes during the reaction. mdpi.com

Kinetic Studies and Reaction Rate Determination

No specific kinetic studies or reaction rate determinations for reactions involving this compound have been published. Kinetic studies are essential for understanding reaction mechanisms, as they provide quantitative data on how the rate of a reaction is affected by factors such as the concentration of reactants, temperature, and the presence of catalysts.

A kinetic study of the Dieckmann condensation to form this compound would likely involve monitoring the disappearance of the starting diester or the appearance of the product over time, perhaps using techniques like HPLC or NMR spectroscopy. The data obtained could then be used to determine the rate law for the reaction, which provides information about the species involved in the rate-determining step. For example, if the reaction is found to be first order in both the diester and the base, it would support a mechanism where both are involved in the rate-determining step.

In related studies on piperidine synthesis, kinetic analysis has been used to compare the catalytic activity of different complexes and to probe the mechanism of the reaction. acs.org For example, kinetic isotope effect studies can be used to determine if a particular C-H bond is broken in the rate-determining step.

Table 2: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [Diester] (M) | [Base] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10-5 |

| 2 | 0.2 | 0.1 | 2.4 x 10-5 |

| 3 | 0.1 | 0.2 | 2.4 x 10-5 |

This table is for illustrative purposes only and does not represent actual experimental data.

Factors Influencing Reaction Rates

The rates of chemical reactions involving this compound, like most organic reactions, are sensitive to a variety of factors. These include the nature of the solvent, the reaction temperature, and the presence and type of catalysts. While specific kinetic studies on this compound are not extensively documented in the reviewed literature, general principles derived from studies of similar piperidine syntheses and β-ketoester reactions can be applied to understand the influential factors.

Solvent Effects: The choice of solvent can significantly impact the rate of reactions involving polar intermediates or transition states. In the synthesis of piperidine rings, which often involves condensations and cyclizations, solvent polarity can play a pivotal role. For instance, in related multicomponent reactions for piperidine synthesis, the reaction rate has been observed to be dependent on the solvent's dielectric constant. ajgreenchem.com Studies on the synthesis of highly substituted piperidines have shown that solvents like methanol (B129727) and ethanol (B145695) can influence the reaction kinetics, with the rate being affected by the solvent's ability to stabilize charged intermediates. ajgreenchem.comnih.gov For reactions involving this compound, it is anticipated that polar protic solvents could facilitate steps involving proton transfer, while polar aprotic solvents might favor reactions proceeding through enolate intermediates.

Temperature Effects: Temperature is a fundamental parameter that governs the rate of chemical reactions, as described by the Arrhenius equation. Generally, an increase in temperature leads to an increase in the reaction rate constant. This is attributed to the higher kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions. In the synthesis of piperidine derivatives, temperature control is crucial. For example, in the Dieckmann condensation, a key intramolecular cyclization step that can be involved in the synthesis of this compound, the temperature must be carefully managed to prevent side reactions and decomposition. Kinetic studies on the formation of substituted piperidines have demonstrated a clear correlation between increasing temperature and increased reaction rates. ajgreenchem.com

A summary of how these factors generally influence piperidine synthesis is presented in the interactive table below.

| Factor | General Influence on Reaction Rate | Rationale |

| Solvent Polarity | Can increase or decrease the rate depending on the mechanism. | Polar solvents can stabilize charged intermediates and transition states, accelerating reactions that involve them. |

| Temperature | Generally increases the reaction rate. | Provides molecules with higher kinetic energy, leading to more effective collisions. |

| Catalyst | Increases the reaction rate. | Provides an alternative reaction pathway with a lower activation energy. |

Isotope Effects in Mechanistic Probes

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. This is achieved by measuring the difference in reaction rates between a molecule containing a heavier isotope (e.g., deuterium (B1214612), D) and its counterpart with a lighter isotope (e.g., protium, H).

Despite the utility of this technique, a review of the available scientific literature did not yield specific studies that have employed isotope effects to probe the mechanisms of reactions directly involving this compound. The application of KIEs could, however, provide significant insights into several key reactions of this compound.

For example, in the Dieckmann condensation leading to the formation of the 4-piperidone (B1582916) ring, a primary deuterium KIE could be observed if the deprotonation at the α-carbon to form the enolate is the rate-determining step. By synthesizing a precursor deuterated at this position, a slower reaction rate compared to the non-deuterated analog would suggest that C-H bond breaking is mechanistically significant in the slowest step of the reaction.

Furthermore, in reactions involving the hydrolysis and subsequent decarboxylation of the methoxycarbonyl group, a ¹³C KIE could be used to investigate the mechanism of decarboxylation. A significant KIE would be expected if the C-C bond to the carboxyl group is broken in the rate-determining step.

While direct experimental data for this compound is lacking, studies on the keto-enol tautomerization of other β-ketoesters have utilized deuterium solvent isotope effects to understand the role of the solvent in the proton transfer steps. emerginginvestigators.org Similarly, general principles from studies on enzymatic and organic reactions show how combined solvent and substrate isotope effects can distinguish between concerted and stepwise mechanisms. nih.gov

The following table illustrates hypothetical applications of isotope effects in studying reactions of this compound, based on established principles.

| Potential Reaction | Isotopic Label | Expected Observation for Rate-Determining Step | Mechanistic Insight |

| Dieckmann Condensation | Deuterium at α-carbon | kH/kD > 1 (Primary KIE) | C-H bond breaking is part of the rate-determining step (enolate formation). |

| Decarboxylation | ¹³C at carboxyl carbon | k¹²C/k¹³C > 1 | C-C bond cleavage is involved in the rate-determining step. |

| Enolization | Deuterated solvent (e.g., MeOD) | kH₂O/kD₂O ≠ 1 (Solvent Isotope Effect) | Proton transfer from the solvent is involved in the mechanism. |

The absence of specific research in this area highlights a gap in the understanding of the reaction mechanisms of this particular piperidone derivative and suggests a promising avenue for future investigation.

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

1-Benzyl-3-methoxycarbonyl-4-piperidone as a Key Intermediate in Drug Synthesis

This compound is a piperidone derivative that serves as a crucial building block in the synthesis of more complex organic molecules and pharmaceuticals. Its structure, featuring a piperidone ring with a benzyl (B1604629) group at the nitrogen atom and a methoxycarbonyl group at the 3-position, makes it a versatile intermediate in medicinal chemistry. smolecule.com The synthesis of this compound often starts from 1-benzyl-4-piperidone, with the subsequent introduction of the methoxycarbonyl group. smolecule.com It is particularly valuable in the creation of drugs targeting the central nervous system and in the development of fine chemicals.

The scaffold of this compound is significant in the synthesis of potent analgesics, particularly derivatives of fentanyl. researchgate.net

The core structure of fentanyl and its analogues is often built upon a 4-anilidopiperidine skeleton. Synthetic routes to these potent opioids have been optimized to produce various analogues in high yields. nih.govosti.gov While many syntheses start with 1-benzyl-4-piperidone, the introduction of a methoxycarbonyl group onto the piperidine (B6355638) ring leads to specific derivatives known as 4-methoxycarbonyl fentanyl analogues. researchgate.netosti.gov Research has shown that replacing the beta-phenyl group on the piperidine ring of 4-methoxycarbonyl fentanyl with other substituents, such as certain vinyl or alkyl groups, can maintain or even enhance the analgesic activity. researchgate.net For instance, compounds like N-[1-(3,4-dimethyl-3-pentenyl)-4-methoxycarbonyl-4-piperidinyl]-N-propionylaniline have demonstrated higher analgesic potency than 4-methoxycarbonyl fentanyl itself. researchgate.net

| Intermediate/Reactant | Role in Synthesis | Reference |

| 1-Benzyl-4-piperidone | Starting material for Carfentanil and its analogues. | dtic.mil |

| N-Boc-4-piperidone | Starting material in a five-step synthesis of Carfentanil. | researchgate.net |

| α-aminonitrile | Key intermediate in the Janssen reaction sequence for Carfentanil. | dtic.mil |

The piperidine ring is a fundamental scaffold found in a wide array of pharmaceuticals. This compound acts as a precursor for various piperidine-based drugs, particularly those that interact with the central nervous system. nih.gov The synthesis often begins with a commercially available piperidone derivative, which is then functionalized to create the desired therapeutic agent. nih.govosti.gov The benzyl group is often employed as a protecting group for the piperidine nitrogen during these synthetic sequences.

The unique chemical structure of this compound makes it a valuable scaffold for developing new bioactive molecules. smolecule.com Its utility extends to the synthesis of compounds with potential antimicrobial or neuroprotective effects. smolecule.com Research into benzoylpiperidine derivatives has indicated their potential to modulate AMPA receptor kinetics, suggesting a possible role in enhancing synaptic transmission. Furthermore, certain derivatives have been shown to reverse multidrug resistance in cancer cells by inhibiting P-glycoprotein.

Synthesis of Novel Narcotic Analgesics

Design and Synthesis of Piperidine Derivatives with Specific Pharmacological Activities

The piperidine scaffold is a privileged structure in drug discovery, and this compound provides a versatile platform for designing and synthesizing derivatives with targeted pharmacological activities. smolecule.com By modifying the core structure, researchers can develop compounds aimed at specific biological targets. smolecule.com For example, a series of N-benzyl piperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are potential therapeutic targets for Alzheimer's disease. nih.gov These compounds are synthesized to combine the structural features necessary for interacting with both enzymes. nih.gov The synthesis of such multi-target-directed ligands highlights the adaptability of the piperidine core in medicinal chemistry. nih.govnih.gov

| Derivative Class | Target/Activity | Research Finding | Reference |

| Benzoylpiperidine derivatives | AMPA receptor modulation | May enhance synaptic transmission. | |

| Benzoylpiperidine derivatives | P-glycoprotein inhibition | Potential to reverse multidrug resistance in cancer. | |

| N-Benzyl piperidine derivatives | HDAC/AChE dual inhibition | Designed as potential treatments for Alzheimer's disease. | nih.gov |

| Spirocyclic furopyridines | σ receptor ligands | Synthesized from 1-benzyl-4-piperidone for potential neurological applications. | sigmaaldrich.com |

Antimicrobial Activity of Derived Compounds

The piperidone ring is a prevalent motif in a multitude of approved drugs, and its derivatives are actively explored for new antimicrobial agents. smolecule.combiomedpharmajournal.org Research into derivatives of N-benzyl piperidin-4-one has shown that these compounds can be modified to exhibit significant antimicrobial properties. researchgate.net

One area of investigation involves the condensation of the carbonyl group of N-benzyl piperidine-4-one derivatives with various reagents to form compounds such as oximes, semicarbazones, and thiosemicarbazones. biomedpharmajournal.orgresearchgate.net A study focused on new N-benzyl piperidine-4-one derivatives reported potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. researchgate.net The synthesis of thiosemicarbazone derivatives, in particular, has been noted to enhance antifungal and antibacterial activity compared to the parent piperidone compounds. biomedpharmajournal.org

Another class of derivatives, 4-thiazolidinones, synthesized from Schiff bases of N-benzylpiperidine-4-carbaldehyde, has also demonstrated good antimicrobial activity against various pathogenic microorganisms. researchgate.net Studies have shown that these thiazolidinone derivatives tend to exhibit higher activity than their Schiff base precursors. researchgate.net The nature of substitutions on the core structure plays a critical role in determining the antimicrobial efficacy. For instance, in a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, the substitutions on both the benzhydryl and sulfonamide rings were found to influence the antibacterial activity. nih.gov

Table 1: Antimicrobial Activity of Selected N-Benzyl Piperidone Derivatives

| Derivative Class | Target Microorganisms | Observed Activity | Reference |

|---|---|---|---|

| Oximes, Semicarbazones | Aspergillus niger, Escherichia coli | Potent | researchgate.net |

| Thiosemicarbazones | Various bacteria and fungi | Enhanced activity over parent piperidones | biomedpharmajournal.org |

| 4-Thiazolidinones | Pathogenic microorganisms | Good; higher than Schiff base precursors | researchgate.net |

Potential in Targeting Specific Biological Pathways

The N-benzyl piperidone scaffold is a key building block for molecules designed to interact with specific biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. smolecule.commdpi.com

One significant area of research is the development of ligands for dopamine (B1211576) receptors. For example, the compound 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), synthesized from 1-benzyl-4-piperidone, shows a notable affinity for the human dopamine D2 receptor with a Ki of 151 nM. mdpi.com This indicates its potential as a modulator of dopaminergic pathways, which are crucial in regulating mood, cognition, and motor control.

Furthermore, the piperidine ring is a central component in drugs targeting the central nervous system. semanticscholar.org Derivatives of 1-benzyl-4-piperidone are used to synthesize analogues of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. sigmaaldrich.com By modifying the piperidine core, researchers aim to develop new compounds with improved pharmacological profiles for AChE inhibition. semanticscholar.org The core structure has also been investigated for developing anticonvulsant agents, suggesting its utility in targeting pathways related to neuronal excitability. smolecule.com

Exploration of Interactions with Biomolecules

The interaction of N-benzyl piperidone derivatives with their biological targets has been investigated through molecular modeling and structural biology techniques. These studies provide insight into the structure-activity relationships that govern their pharmacological effects.

In the case of the dopamine D2 receptor ligand D2AAK1_3, molecular docking studies have elucidated its binding mode within the receptor's active site. mdpi.com A crucial interaction involves the protonatable nitrogen atom of the piperidine ring forming a bond with the aspartic acid residue Asp (3.32) of the receptor. mdpi.com This interaction is a common feature for many aminergic GPCR ligands and is essential for anchoring the molecule in the binding pocket. The stability of this binding pose has been confirmed through molecular dynamics simulations. mdpi.com

The N-benzyl group itself contributes significantly to the binding affinity of these compounds. smolecule.com The aromatic ring of the benzyl group can engage in cation-π interactions with cationic residues in the active sites of enzymes or receptors, thereby enhancing the binding strength. smolecule.com This feature, combined with the conformational flexibility of the piperidone ring, allows derivatives to adapt to the topography of diverse biological targets. smolecule.com

Strategies for Introducing Diverse Substitution Configurations on the Piperidine Ring for Drug Discovery

The synthetic versatility of the this compound scaffold is a key asset in drug discovery, allowing for the systematic exploration of chemical space to optimize biological activity. smolecule.comnih.gov The piperidine ring can be modified at multiple positions to generate a library of analogues with diverse substitution patterns. semanticscholar.org

The presence of the carbonyl group at the 4-position and the methoxycarbonyl group at the 3-position provides reactive handles for a wide range of chemical transformations. smolecule.com These positions are amenable to modular derivatization, enabling the introduction of various functional groups to probe structure-activity relationships. smolecule.com

Strategies for diversification include:

Modifications at the Carbonyl Group (C4): The ketone at C4 can be converted into a variety of other functional groups. For instance, it can undergo reductive amination to introduce substituted amine groups, or it can be used in Wittig-type reactions to form carbon-carbon double bonds, which can then be further functionalized. Condensation reactions with hydrazines or hydroxylamine (B1172632) can yield pyrazoles or isoxazoles fused to the piperidine ring. researchgate.net

Functionalization at the C3 Position: The methoxycarbonyl group at C3 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, the enolate formed adjacent to the carbonyl group can be alkylated or acylated to introduce substituents at the C3 position.

Introducing Chirality and Substituents at Other Ring Positions: Advanced synthetic methods can be employed to introduce substituents at other positions on the piperidine ring. For example, a double aza-Michael reaction using divinyl ketones has been presented as an efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks. semanticscholar.org This approach allows for the creation of analogues with defined stereochemistry, which can be crucial for biological activity.

Modification of the N-Benzyl Group: While the benzyl group is often used for its favorable interaction properties and as a stable protecting group, it can be removed via catalytic debenzylation and replaced with other substituents to explore their impact on pharmacological activity. un.org This N-substitution is a common strategy in the synthesis of fentanyl analogues and other potent analgesics. un.org

These strategies enable medicinal chemists to systematically modify the this compound core, leading to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Advanced Research Directions and Future Perspectives

Novel Catalytic Approaches for Synthesis and Transformation

Modern catalysis offers powerful tools for constructing and modifying complex molecules with high precision and efficiency. The development of novel catalytic systems is paramount for accessing new chemical space and improving the sustainability of synthetic processes involving piperidone scaffolds.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis. In the context of piperidone chemistry, organocatalysis presents opportunities for the asymmetric synthesis of chiral piperidone cores, which are of significant interest in pharmaceutical development. For instance, proline and its derivatives can be envisioned as catalysts for asymmetric Mannich or Michael reactions to construct the piperidone ring with high enantioselectivity. This approach would allow for the synthesis of specific stereoisomers of 1-Benzyl-3-methoxycarbonyl-4-piperidone derivatives, potentially leading to compounds with improved pharmacological profiles.

Table 1: Comparison of a Traditional vs. a Hypothetical Organocatalytic Approach for Piperidone Synthesis

| Feature | Traditional Base-Mediated Synthesis | Hypothetical Asymmetric Organocatalysis |

|---|---|---|

| Catalyst | Stoichiometric strong base (e.g., Sodium Methoxide) | Catalytic amount of a chiral amine (e.g., Proline) |

| Stereocontrol | Achiral product | High enantioselectivity possible |

| Reaction Conditions | Often requires elevated temperatures | Typically mild, room temperature conditions |

| Metal Contamination | Not a primary concern | Avoids residual metal impurities |

| Potential Product | Racemic this compound | Enantioenriched this compound |

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has revolutionized the field of C-H functionalization. This strategy allows for the direct conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. The structure of this compound contains multiple sites amenable to this approach, most notably the benzylic C-H bonds on the N-benzyl protecting group.

Recent research has demonstrated the direct acylation and azolation of benzylic C–H bonds by merging photoredox catalysis with other catalytic cycles. researchgate.netnih.gov For example, combining an iridium or ruthenium-based photocatalyst with an N-heterocyclic carbene (NHC) catalyst could enable the direct installation of acyl groups onto the benzyl (B1604629) moiety. researchgate.net Similarly, photoredox-catalyzed generation of a radical at the benzylic position could be intercepted by various nitrogen-based nucleophiles to form new C-N bonds, offering a streamlined route to novel analogs. nih.gov This late-stage functionalization capability is highly valuable for rapidly generating a library of derivatives for structure-activity relationship (SAR) studies.

Table 2: Potential C-H Functionalization Reactions on this compound via Photoredox Catalysis

| Reaction Type | Reagents / Catalysts | Potential Product Modification |

|---|---|---|

| Benzylic Acylation | Aldehyde, Photoredox Catalyst, NHC Catalyst | Introduction of a ketone on the benzyl group |

| Benzylic Azolation | Azole, Photoredox Catalyst, H-atom transfer agent | Attachment of a heterocyclic ring to the benzyl group |

| Minisci-type Reaction | Alkyl radical precursor, Photoredox Catalyst | Alkylation of an electron-deficient position |

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow and automated synthesis platforms offers significant advantages in terms of efficiency, safety, scalability, and reproducibility.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis Parameters

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |

| Mass Transfer | Dependant on stirring efficiency | Efficient mixing through diffusion and advection |

| Scalability | Complex, requires larger reactors | "Scaling out" by running longer or in parallel |

| Safety | Risk of thermal runaway with large volumes | Small reactor volumes minimize risk |

| Process Control | Manual or semi-automated | Fully automated with precise control |

High-Throughput Experimentation (HTE) utilizes miniaturized, parallel reactor platforms to rapidly screen hundreds of reaction conditions (e.g., catalysts, solvents, bases, temperatures) simultaneously. purdue.edu This approach dramatically accelerates the optimization of existing synthetic routes and the discovery of novel transformations. mssm.edu For derivatizing this compound, HTE could be employed to screen for optimal conditions for cross-coupling reactions to introduce substituents onto the piperidone ring. nih.gov When coupled with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), a vast array of reaction outcomes can be evaluated in minutes, providing a wealth of data to guide synthetic strategy. purdue.edu

Table 4: Illustrative HTE Screening Array for a Suzuki Coupling Reaction

| Well | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| A1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane |

| A2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane |

| B1 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene (B28343) |

| B2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene |

Machine Learning and Artificial Intelligence in Chemical Synthesis

Table 5: Applications of Machine Learning in the Synthesis of this compound

| Application | ML Model Type | Input Data | Predicted Output |

|---|---|---|---|

| Yield Prediction | Regression Model | Reactants, reagents, solvent, temperature | Reaction yield (%) |

| Retrosynthesis | Transformer/Graph-based | Target molecule structure | Potential starting materials and reaction steps |

| Catalyst Selection | Classification Model | Reaction type, substrates | Most effective catalyst/ligand combination |

| Reaction Optimization | Bayesian Optimization | Experimental data from HTE screens | Next set of optimal conditions to test |

Predictive Models for Optimal Reaction Conditions

The synthesis of piperidone derivatives, while established, often involves multi-variable processes where slight changes in conditions can significantly impact yield and purity. guidechem.com Traditional optimization relies on time-consuming and resource-intensive Design of Experiments (DoE) methodologies. beilstein-journals.org The future lies in the application of machine learning (ML) and artificial intelligence (AI) to create predictive models that can identify the global optimal conditions with fewer experiments. beilstein-journals.orgbeilstein-journals.org

These models are trained on large datasets of chemical reactions, learning the complex relationships between various parameters. beilstein-journals.org For the synthesis of this compound, an ML model could predict the optimal temperature, solvent, catalyst, and reaction time to maximize yield and minimize byproduct formation. nih.govbeilstein-journals.org Global models, trained on comprehensive databases like Reaxys, can suggest general conditions for new reactions, while local models can fine-tune specific parameters for a given reaction family to enhance yield and selectivity. beilstein-journals.orgsemanticscholar.org By leveraging ML, researchers can move beyond traditional optimization, saving time, money, and resources while improving the efficiency and sustainability of the synthesis. nih.gov

Table 1: Comparison of Optimization Methodologies

| Feature | Traditional DoE | Machine Learning Models |

| Approach | Systematic, one-variable-at-a-time or factorial designs | Builds a predictive surrogate model from experimental data |

| Efficiency | Can require an exponential number of experiments | Navigates complex variables to find global optima in fewer experiments beilstein-journals.org |

| Data Requirement | Generates its own structured data | Learns from large, diverse datasets of past reactions beilstein-journals.org |

| Predictive Power | Limited to the experimental range tested | Can predict outcomes for untested conditions, guiding future experiments |

| Goal | Maximize yield based on tested parameters | Identify global optimal conditions for yield, selectivity, and other objectives beilstein-journals.org |

Retrosynthetic Analysis with AI Algorithms

Exploration in Material Science and Other Applications

While this compound and its parent scaffold, 4-piperidone (B1582916), are well-known as intermediates in pharmaceutical synthesis, their potential extends into other domains like material science and the creation of specialty chemicals. wikipedia.orgsigmaaldrich.com

Development of New Materials with Specific Functionalities

The rigid heterocyclic structure of the piperidone core makes it an attractive building block, or "synthon," for the development of novel polymers and functional materials. By modifying the core structure, materials with specific and desirable properties can be engineered.

Research into related 3,5-bis(ylidene)-4-piperidones, for example, has shown that these compounds can serve as scaffolds for materials with potent biological activities, including antitumor and cholinesterase inhibitory properties. nih.gov This suggests that polymers or molecular glasses incorporating the this compound structure could be designed for biomedical applications, such as drug-eluting coatings or specialized biocompatible plastics. The specific functionalities would depend on the other monomers used in polymerization and any further chemical modifications to the piperidone ring.

Table 2: Potential Functionalities of Piperidone-Based Materials

| Material Type | Potential Functionality | Basis for Potential |

| Polymers | Enhanced thermal stability | The rigid ring structure of the piperidone core can increase the glass transition temperature of the polymer. |

| Functional Coatings | Biocidal or anti-fouling surfaces | The piperidone scaffold is a key component in various biologically active molecules. nih.gov |

| Specialty Resins | High refractive index materials | Incorporation of aromatic and heterocyclic structures can influence optical properties. |

| Molecular Glasses | Amorphous materials for electronics | The non-planar structure can inhibit crystallization, leading to stable amorphous states. |

Use in Specialty Chemicals

Beyond its role as a pharmaceutical precursor, this compound is a valuable intermediate for synthesizing a range of other high-value specialty chemicals. The reactivity of the ketone and the ester groups, combined with the stable N-benzyl protecting group, allows for a wide array of chemical transformations.

This compound can serve as a starting point for creating complex molecules used in agrochemicals, fragrances, or as specialized ligands in catalysis. For instance, derivatives of 1-benzyl-4-piperidone are used to synthesize ligands for dopamine (B1211576) and serotonin receptors, which are crucial for neuroscience research beyond direct pharmaceutical applications. mdpi.com Its structural complexity makes it a sophisticated building block for chemicals that require a specific three-dimensional architecture to be effective.

常见问题

Q. What are the common synthetic routes for 1-Benzyl-3-methoxycarbonyl-4-piperidone?

Answer: The synthesis typically involves:

Core scaffold construction : Starting with 4-piperidone derivatives, such as 1-benzyl-4-piperidone, followed by functionalization at the 3-position. A methoxycarbonyl group is introduced via esterification or carbamate formation. For example, hydrolysis of 1-benzyl-3-carboethoxy-4-piperidone hydrochloride (a precursor) can yield the methoxycarbonyl derivative under controlled acidic/basic conditions .

Protecting group strategies : Benzyl groups are often used to protect the piperidine nitrogen, while methoxycarbonyl groups stabilize reactive intermediates. Hydrochloride salts (e.g., 1-benzyl-3-carboethoxy-4-piperidone hydrochloride hydrate) are common intermediates to improve crystallinity .